molecular formula C15H11N3O3S2 B4181242 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide

Cat. No. B4181242
M. Wt: 345.4 g/mol
InChI Key: QLMMCKZFQIJHTH-UHFFFAOYSA-N
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Description

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide, also known as NTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and research. NTB is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide is not fully understood, but it has been shown to interact with cellular proteins and enzymes, leading to changes in their activity and function. N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide has been shown to inhibit the activity of caspase-3, a key enzyme involved in apoptosis, leading to the induction of apoptosis in cancer cells (Chen et al., 2010). N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide has also been shown to interact with copper ions, leading to the formation of a stable complex that can be used for the selective detection of copper ions in water samples (Li et al., 2015).
Biochemical and Physiological Effects
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the selective recognition of copper ions, and the detection of cysteine and homocysteine in biological samples. N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide has also been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases (Mishra et al., 2014).

Advantages and Limitations for Lab Experiments

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide has several advantages for lab experiments, including its fluorescent properties, its ability to selectively recognize copper ions and detect cysteine and homocysteine in biological samples, and its potential applications in cancer therapy. However, one limitation of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications (Chen et al., 2010).

Future Directions

There are several future directions for the research and development of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide, including the optimization of its synthesis method to improve the yield and purity of the compound, the investigation of its mechanism of action and its interaction with cellular proteins and enzymes, and the exploration of its potential applications in the treatment of oxidative stress-related diseases. In addition, N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide may have applications in the development of new fluorescent probes and selective ligands for the detection of metal ions and biomolecules in biological samples.
Conclusion
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide is a thiazole-based compound that has potential applications in medicine and research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide has several advantages for lab experiments, including its fluorescent properties and its ability to selectively recognize copper ions and detect cysteine and homocysteine in biological samples. However, further research is needed to fully understand its mechanism of action and explore its potential applications in medicine and research.

Scientific Research Applications

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide has been used in various scientific research applications, including as a fluorescent probe for the detection of cysteine and homocysteine in biological samples (Wang et al., 2013). N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide has also been used as a ligand for the selective recognition of copper ions in water samples (Li et al., 2015). In addition, N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells by inducing apoptosis (Chen et al., 2010).

properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c19-14(8-12-2-1-7-22-12)17-15-16-13(9-23-15)10-3-5-11(6-4-10)18(20)21/h1-7,9H,8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMMCKZFQIJHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-nitrophenyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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